molecular formula C9H11NO2S B13070989 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde

3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde

Katalognummer: B13070989
Molekulargewicht: 197.26 g/mol
InChI-Schlüssel: MNWQKTWSEIINBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound that contains both thiazole and oxolane rings. The molecular formula of this compound is C₉H₁₁NO₂S, and it has a molecular weight of 197.25 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane moiety. One common method involves the reaction of thiazole derivatives with oxolane-3-carbaldehyde under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring is known to interact with various biological targets, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazole: A basic scaffold found in many natural and synthetic compounds with diverse biological activities.

    Oxolane: A five-membered ring containing oxygen, commonly found in various organic compounds.

Uniqueness

3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is unique due to the combination of thiazole and oxolane rings in its structure. This combination imparts specific chemical and biological properties that are not observed in compounds containing only one of these rings .

Eigenschaften

Molekularformel

C9H11NO2S

Molekulargewicht

197.26 g/mol

IUPAC-Name

3-(1,3-thiazol-2-ylmethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c11-6-9(1-3-12-7-9)5-8-10-2-4-13-8/h2,4,6H,1,3,5,7H2

InChI-Schlüssel

MNWQKTWSEIINBB-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1(CC2=NC=CS2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.